![molecular formula C13H17NO3 B7633662 (4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
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Overview
Description
(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, commonly known as HMPM, is a synthetic compound that has gained attention due to its potential applications in scientific research. HMPM has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
HMPM is believed to act as a competitive inhibitor of the dopamine transporter, meaning that it binds to the same site on the transporter as dopamine and prevents its uptake. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to enhanced neurotransmission and altered behavior.
Biochemical and Physiological Effects:
Studies have shown that HMPM can produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward sensitivity, and altered dopamine release. These effects are thought to be due to the compound's ability to modulate dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using HMPM in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine transport and regulation. However, one limitation of using HMPM is that it is a synthetic compound and may not accurately reflect the effects of endogenous dopamine.
Future Directions
There are several future directions for research involving HMPM. One area of interest is the development of HMPM analogs that may have improved affinity and selectivity for the dopamine transporter. Another potential direction is the investigation of HMPM's effects on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of HMPM and its potential applications in scientific research.
Synthesis Methods
The synthesis of HMPM involves the reaction of 4-hydroxy-2-methylacetophenone with pyrrolidine and formaldehyde in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
HMPM has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This makes HMPM a useful tool for studying the mechanisms underlying dopamine transport and regulation.
properties
IUPAC Name |
(4-hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-7-11(16)4-5-12(9)13(17)14-6-2-3-10(14)8-15/h4-5,7,10,15-16H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHNUTVBQANESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)N2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
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